molecular formula C14H11BrO3 B322444 Phenyl 3-bromo-4-methoxybenzoate

Phenyl 3-bromo-4-methoxybenzoate

Cat. No.: B322444
M. Wt: 307.14 g/mol
InChI Key: JBKOJEOKGBICNH-UHFFFAOYSA-N
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Description

Phenyl 3-bromo-4-methoxybenzoate is an aromatic ester featuring a benzene ring substituted with a bromine atom at the 3-position, a methoxy group at the 4-position, and a phenyl ester moiety. The methyl analog has a molecular formula of C₉H₉BrO₃, a molecular weight of 245.07 g/mol, a melting point of 95–98°C, and a purity of >98% . It serves as a key intermediate in synthesizing azo dyes and liquid crystals, as demonstrated in studies coupling it with diazonium salts to form complex aromatic systems .

Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

phenyl 3-bromo-4-methoxybenzoate

InChI

InChI=1S/C14H11BrO3/c1-17-13-8-7-10(9-12(13)15)14(16)18-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

JBKOJEOKGBICNH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ester Derivatives

Methyl vs. Ethyl 3-Bromo-4-Methoxybenzoate
  • Methyl 3-bromo-4-methoxybenzoate (C₉H₉BrO₃):

    • Melting Point : 95–98°C .
    • Applications : Used in synthesizing azo dyes (e.g., coupling with 4-octyloxyphenylazo groups to form liquid crystalline compounds) .
    • Purity : Available at >98% for laboratory use .
  • Ethyl 3-bromo-4-methoxybenzoate (C₁₀H₁₁BrO₃): CAS: 460079-82-7 . However, direct melting point data are unavailable in the evidence. Synthesis: Likely follows similar esterification pathways as the methyl derivative .
Substituent Variations
  • Ethyl 3-bromo-4-fluorobenzoate (C₁₀H₁₀BrFO₂): CAS: 3233-33-2 .

Functional Group Comparisons

Azo Dye Derivatives

Phenyl 3-bromo-4-methoxybenzoate is incorporated into azo dyes, such as 4-((3-((4-(4-((4-decyloxyphenyl)azo)benzoyloxy)phenyl)azo)phenyl)-azo)this compound (Compound 5e):

  • Melting Point : 168°C .
  • Key Difference : The extended aromatic system and decyloxy chain increase molecular weight and intermolecular interactions, leading to higher thermal stability compared to the parent methyl ester .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Methyl 3-bromo-4-methoxybenzoate C₉H₉BrO₃ 245.07 95–98 Azo dye synthesis, lab reagent
Ethyl 3-bromo-4-methoxybenzoate C₁₀H₁₁BrO₃ 259.10 N/A Specialty chemical synthesis
Compound 5e (azo derivative) C₄₀H₄₂BrN₆O₅ 743.71 168 Liquid crystal applications

Reactivity and Stability

  • Ester Hydrolysis : The methyl and ethyl esters are susceptible to alkaline hydrolysis, a property exploited in spectrophotometric assays for related phenyl compounds (e.g., phenylephrine hydrochloride) .
  • Coupling Reactions : Methyl 3-bromo-4-methoxybenzoate reacts with diazonium salts to form stable azo dyes, demonstrating its utility in creating chromophores with high molar absorptivity (~6.62 × 10³ L·mol⁻¹·cm⁻¹) .

Analytical Methods

Spectrophotometric techniques validated for phenyl compounds (e.g., phenylephrine hydrochloride) highlight methodologies applicable to this compound derivatives:

  • Detection : UV-Vis spectrophotometry at 510 nm for azo dyes .
  • Validation : High stability (48-hour dye stability) and precision (relative standard deviation ±0.95–3.09%) .

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